Thieno[3,2-d]pyrimidine-4-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[3,2-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSZKHFTKDZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC=NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429364 | |
| Record name | thieno[3,2-d]pyrimidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16229-24-6 | |
| Record name | thieno[3,2-d]pyrimidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thieno 3,2 D Pyrimidine 4 Thiol and Its Functionalized Analogues
Foundational Synthetic Routes to the Thieno[3,2-d]pyrimidine (B1254671) Core
The construction of the thieno[3,2-d]pyrimidine nucleus is a critical first step, and several reliable methods have been established. These routes often begin with a pre-formed thiophene (B33073) ring, which is then annulated with a pyrimidine (B1678525) ring.
Cyclization Strategies for Thieno[3,2-d]pyrimidine Ring System Construction
A predominant strategy for constructing the thieno[3,2-d]pyrimidine ring system involves the cyclization of appropriately substituted 3-aminothiophenes. One of the most versatile and widely used methods for preparing the initial 2-aminothiophene precursors is the Gewald reaction . nih.govnih.gov This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine (B128534). nih.govscielo.br
Once the 3-aminothiophene-2-carboxamide (B122380) or a related derivative is obtained, the pyrimidine ring can be formed through cyclocondensation with various one-carbon synthons. For instance, heating with formic acid or triethyl orthoformate can yield the corresponding thieno[3,2-d]pyrimidin-4-one. Another approach involves reacting the aminothiophene with isocyanates or isothiocyanates, which first form urea (B33335) or thiourea (B124793) intermediates. These intermediates can then be cyclized under basic conditions to afford 3-substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones or 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones, respectively. bibliomed.org A Dimroth rearrangement is another powerful cyclization method, where an N'-(3-cyanothien-2-yl)-N,N-dimethylformimidamide, formed from the 2-aminothiophene, rearranges upon heating with anilines to yield N-aryl-thieno[2,3-d]pyrimidin-4-amines. scielo.br
Utilization of 3-Amino-thiophene-2-carboxylate Derivatives in Thieno[3,2-d]pyrimidine Synthesis
Derivatives of 3-amino-thiophene-2-carboxylic acid are arguably the most common and versatile starting materials for the synthesis of the thieno[3,2-d]pyrimidine core. bibliomed.orgresearchgate.netresearchgate.net These compounds contain the necessary functionalities in a favorable arrangement for pyrimidine ring annulation.
A straightforward approach is the reaction of methyl or ethyl 3-aminothiophene-2-carboxylate with formamide (B127407), which upon heating, directly yields thieno[3,2-d]pyrimidin-4(3H)-one. researchgate.net Similarly, condensation with urea under heating, followed by treatment with a base and then acidification, also affords the thieno[3,2-d]pyrimidin-4(3H)-one. researchgate.net The reaction with cyanamides, such as benzoyl- or pyrimidin-2-yl cyanamides, leads to the formation of 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones. bibliomed.org
The following table summarizes common cyclization reactions starting from 3-aminothiophene-2-carboxylate derivatives.
| Starting Material | Reagent(s) | Product Type | Ref. |
| Methyl 3-aminothiophene-2-carboxylate | Formamide | Thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
| Ethyl 3-aminothiophene-2-carboxylate | Urea | Thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
| Methyl 3-aminothiophene-2-carboxylate | Isocyanates/Isothiocyanates | 3-R-Thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones / 2-thioxo-derivatives | bibliomed.org |
| Methyl 3-aminothiophene-2-carboxylate | Formamidine acetate | Thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
| 3-Amino-5-arylthiophene-2-carboxamide | 4-Methoxybenzaldehyde / HCl | 2,6-Disubstituted-thieno[3,2-d]pyrimidin-4(3H)-one | nih.gov |
Formation of Thieno[3,2-d]pyrimidin-4-ones and Related Structures
The synthesis of thieno[3,2-d]pyrimidin-4-ones is a key step, as the 4-oxo group can be readily converted into other functionalities, providing a gateway to a wide array of derivatives. As mentioned, these are commonly prepared by cyclizing 3-aminothiophene-2-carboxamides or -carboxylates with reagents like formic acid, formamide, or urea. researchgate.netnih.gov
For instance, 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide can be condensed with 3-methoxyphenylacetyl chloride, followed by cyclization with sodium hydroxide, to yield the corresponding 2,6-disubstituted thieno[3,2-d]pyrimidin-4-one. nih.gov
The 4-oxo functionality can be transformed into a 4-thiol group, which is the target of this article. This is typically achieved through a thionation reaction. The most common reagents for this conversion of a carbonyl to a thiocarbonyl are Lawesson's reagent (LR) or phosphorus pentasulfide (P₄S₁₀). caltech.edunih.govresearchgate.net The reaction involves heating the thieno[3,2-d]pyrimidin-4-one with the thionating agent in an inert, high-boiling solvent such as toluene (B28343), xylene, or pyridine. nih.gov The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has also been reported as an efficient system for thionating amides and lactams, often providing higher yields and simpler workup procedures compared to using LR alone. audreyli.comnih.gov It is important to note that the product can exist in tautomeric forms: the thione form (thieno[3,2-d]pyrimidine-4(3H)-thione) and the thiol form (thieno[3,2-d]pyrimidine-4-thiol). nih.gov
Advanced Derivatization and Functionalization Approaches for this compound
Once the thieno[3,2-d]pyrimidine core is established, further functionalization is often desired to explore structure-activity relationships. The 4-position is a particularly common site for modification.
Nucleophilic Substitution Reactions at the 4-Position of Thieno[3,2-d]pyrimidines
To enable nucleophilic substitution, the 4-oxo group of the thieno[3,2-d]pyrimidin-4-one is typically converted into a better leaving group, most commonly a chlorine atom. This is achieved by treating the pyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl₃), often with heating. nih.govresearchgate.net
The resulting 4-chloro-thieno[3,2-d]pyrimidine is a versatile intermediate that readily undergoes aromatic nucleophilic substitution (SₙAr) reactions with a variety of nucleophiles. nih.govresearchgate.net For example, reaction with amines (primary or secondary) in a suitable solvent like ethanol (B145695) or isopropanol, often with a base like triethylamine (TEA), yields 4-amino-thieno[3,2-d]pyrimidine derivatives. researchgate.netnih.gov Similarly, alkoxides, such as sodium methoxide, can be used to introduce alkoxy groups at the 4-position. nih.gov
The following table provides examples of SₙAr reactions on 4-chloro-thieno[3,2-d]pyrimidines.
| Substrate | Nucleophile | Conditions | Product | Ref. |
| 4-Chloro-thieno[3,2-d]pyrimidine | Morpholine | Ethanol, reflux | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | researchgate.net |
| 4-Chloro-thieno[3,2-d]pyrimidine | Secondary Amines | - | 4-Amino-thieno[3,2-d]pyrimidines | nih.gov |
| 4-Chloro-6-arylthieno[3,2-d]pyrimidine | Sodium Methoxide | - | 4-Methoxy-6-arylthieno[3,2-d]pyrimidine | nih.gov |
Pallado-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example used to functionalize the thieno[3,2-d]pyrimidine scaffold. libretexts.org This reaction typically couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
For the thieno[3,2-d]pyrimidine system, a halogenated derivative (e.g., a 2-, 4-, or 6-bromo or chloro derivative) serves as the organic halide partner. The Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space of accessible compounds. nih.govresearchgate.net
A sequential strategy involving SₙAr followed by a Suzuki reaction has been reported. nih.govresearchgate.net In this approach, 2,4-dichloro-thieno[3,2-d]pyrimidine is first reacted with a secondary amine, which selectively substitutes the chlorine at the 4-position. The remaining chlorine at the 2-position (or another position) can then undergo a Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid. nih.gov Bis-Suzuki couplings have also been performed to generate bis-aryl thienopyrimidine derivatives. nih.gov
Typical conditions for the Suzuki-Miyaura coupling on a thienopyrimidine halide involve a palladium(0) catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄ or Cs₂CO₃, and a solvent system like 1,4-dioxane/water. nih.govsemanticscholar.org The reactivity of the halide follows the general trend I > Br > OTf >> Cl. libretexts.org
The table below outlines representative conditions for Suzuki-Miyaura coupling reactions on pyrimidine systems.
| Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Ref. |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | semanticscholar.org |
| 7-bromo-thieno[3,2-d]pyrimidine derivative | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/H₂O | 7-Aryl/heteroaryl-thieno[3,2-d]pyrimidine derivative | nih.govresearchgate.net |
| 3-Halo-2-aminopyridines | Aryl/heteroaryl boronic acids | RuPhos/BrettPhos precatalysts | LiHMDS | - | N³-Arylated 2,3-diaminopyridines | [Citations not available] |
Multi-Component Reaction Strategies for Thieno[3,2-d]pyrimidine Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The most prominent MCR for constructing the foundational thiophene ring of the thieno[3,2-d]pyrimidine system is the Gewald reaction. nih.govnih.govtubitak.gov.tr
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-methylene-activated nitrile, such as cyanoacetamide or its derivatives, in the presence of elemental sulfur and a basic catalyst like morpholine or triethylamine. nih.govtubitak.gov.tr This reaction directly yields highly functionalized 2-aminothiophenes, which are the critical precursors for the subsequent annulation of the pyrimidine ring. tubitak.gov.tr The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring (future 6- and 7-positions of the thieno[3,2-d]pyrimidine system) by simply changing the ketone starting material.
While not a direct one-pot synthesis to the final thieno[3,2-d]pyrimidine, the Gewald MCR is the cornerstone strategy for efficiently building the necessary substituted thiophene core. For instance, reacting a cyclic ketone with cyanoacetamide and sulfur provides the corresponding tetrahydrobenzo[b]thiophene precursor. nih.gov
Table 1: Gewald Reaction for 2-Aminothiophene Precursors
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Product |
|---|---|---|---|
| Cyclohexanone | Cyanoacetamide | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
| Acetone | Cyanoacetamide | Triethylamine | 2-Amino-4-methylthiophene-3-carboxamide |
Synthesis of this compound from Precursors
The synthesis of this compound is typically achieved through a two-step process starting from a 2-aminothiophene-3-carboxamide (B79593) precursor, which is itself synthesized via the Gewald reaction as described previously.
Step 1: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
The first step involves the cyclization of the 2-aminothiophene-3-carboxamide to form the thieno[3,2-d]pyrimidin-4(3H)-one core. A common and effective method for this transformation is heating the precursor with formamide. acs.org The formamide serves as both the reagent, providing the C4 carbon of the pyrimidine ring, and the solvent.
Step 2: Thionation of the 4-Oxo Group
The second step is the conversion of the carbonyl group at the 4-position of the thieno[3,2-d]pyrimidin-4(3H)-one into a thiocarbonyl group to yield the target this compound. This thionation is most commonly accomplished using a thionating agent. Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and efficient reagent for this purpose. The reaction involves heating the pyrimidinone with Lawesson's Reagent in an anhydrous solvent such as toluene or dioxane. An alternative, more reactive agent is phosphorus pentasulfide (P₂S₅) in pyridine.
Precursor Synthesis: Gewald reaction to form 2-aminothiophene-3-carboxamide.
Cyclization: Reaction with formamide to yield thieno[3,2-d]pyrimidin-4(3H)-one.
Thionation: Treatment with Lawesson's Reagent or P₂S₅ to produce this compound.
Introduction of Specific Substituents (e.g., Alkylamino, Aryl, Heteroaryl) at Various Positions (e.g., 2, 6, 7-positions)
Functionalization of the thieno[3,2-d]pyrimidine scaffold is crucial for modulating its biological activity. Substituents can be introduced at various positions either by using substituted precursors or by modifying the heterocyclic core.
A key intermediate for diversification is 4-chlorothieno[3,2-d]pyrimidine (B95853) , prepared by treating thieno[3,2-d]pyrimidin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). acs.org The chlorine atom at the 4-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr).
Substitution at the 4-Position: The 4-chloro derivative readily reacts with a variety of nucleophiles. For example, treatment with primary or secondary amines (alkylamines or anilines) leads to the formation of 4-amino-substituted thieno[3,2-d]pyrimidines. acs.orgnih.gov This allows for the introduction of diverse alkylamino and arylamino side chains.
Substitution at the 7-Position: To introduce aryl or heteroaryl groups at the 7-position, a halogen atom is first installed at this position, typically bromine. The resulting 7-bromo-4-chlorothieno[3,2-d]pyrimidine (B1284429) can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl or heteroaryl boronic acids or their esters. acs.org This sequential strategy of amination at C4 followed by Suzuki coupling at C7 allows for the creation of a diverse library of 4,7-disubstituted thieno[3,2-d]pyrimidines. acs.org
Substitution at the 2- and 6-Positions: Substituents at the 2-position are typically introduced during the pyrimidine ring formation by using different cyclizing reagents instead of formamide. For instance, using N,N-dimethylacetimidamide derivatives can install a methyl group at the 2-position. nih.gov Substituents at the 6-position are generally incorporated by starting the synthesis with a correspondingly substituted ketone in the initial Gewald reaction.
Table 2: Functionalization of the Thieno[3,2-d]pyrimidine Core
| Position | Intermediate | Reagent/Reaction | Type of Substituent Introduced |
|---|---|---|---|
| 4 | 4-Chlorothieno[3,2-d]pyrimidine | Primary/Secondary Amines (SNAr) | Alkylamino, Arylamino |
| 7 | 7-Bromothieno[3,2-d]pyrimidine | (Hetero)aryl Boronic Acids (Suzuki Coupling) | Aryl, Heteroaryl |
| 2 | 3-Aminothiophene-2-carboxamide | N,N-dimethylacetimidamide (Cyclization) | Methyl |
Contemporary Synthetic Innovations and Green Chemistry Considerations in Thieno[3,2-d]pyrimidine Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the context of thieno[3,2-d]pyrimidine synthesis, several green chemistry principles have been applied.
Microwave-Assisted Synthesis: A significant innovation is the use of microwave irradiation to accelerate chemical reactions. nih.govresearchgate.net The synthesis of various thieno[3,2-d]pyrimidine derivatives has been shown to be significantly more efficient under microwave heating compared to conventional thermal methods. nih.govresearchgate.net For example, the cyclization of cyanoenamines and subsequent functionalization steps can be completed in minutes under microwave conditions, whereas traditional heating might require several hours. nih.gov This technology not only reduces reaction times but also often leads to higher yields and cleaner reaction profiles, minimizing the need for extensive purification. Some protocols are even performed without a catalyst, further enhancing their green credentials. clockss.org
Solvent-Free and One-Pot Reactions: The development of one-pot or sequential reaction protocols, such as the SNAr/Suzuki coupling strategy, aligns with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing solvent consumption and waste generation. acs.org Furthermore, some transformations, particularly thionation reactions using Lawesson's reagent, can be performed under solvent-free conditions with microwave assistance, representing a significant improvement over classical methods that use hazardous solvents like xylene at high temperatures.
These contemporary approaches offer more sustainable and efficient routes to thieno[3,2-d]pyrimidine-based compounds, facilitating the rapid synthesis of libraries for biological screening and drug discovery.
Structure Activity Relationship Sar and Structural Determinants of Thieno 3,2 D Pyrimidine 4 Thiol Bioactivity
Positional Effects of Substituents on the Thieno[3,2-d]pyrimidine (B1254671) Core
The chemical modification of the thieno[3,2-d]pyrimidine nucleus at its various positions is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The thiophene (B33073) and pyrimidine (B1678525) rings offer distinct sites for substitution, each playing a specific role in the molecule's interaction with its biological target.
Role of Substituents at the 2-Position on Biological Efficacy
The 2-position of the thieno[3,2-d]pyrimidine scaffold is a critical site for influencing biological efficacy. Modifications at this position can significantly impact a compound's potency and target selectivity. For instance, in the development of selective inhibitors for type 4 phosphodiesterase (PDE4), the introduction of lipophilic groups at the 2-position has been a key area of investigation. nih.gov
Initial studies identified 4-benzylamino-2-butylthieno[3,2-d]pyrimidine as a promising lead compound. nih.gov Subsequent optimization efforts focused on the alkyl group at the 2-position. The data revealed that a butyl group at this position conferred potent PDE4 inhibitory activity. nih.gov In a different therapeutic area, research on antiplasmodial agents based on the thieno[3,2-d]pyrimidine core found that a tert-butylamine (B42293) substituent at the 2-position was a favorable feature for maintaining activity against Plasmodium falciparum. nih.gov This highlights that the optimal substituent at the 2-position is highly dependent on the specific biological target.
Table 1: Effect of 2-Position Substituents on Biological Activity| Target | 2-Position Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| Phosphodiesterase 4 (PDE4) | Butyl | Potent inhibitory activity | nih.gov |
| Plasmodium falciparum | tert-Butylamine | Favorable for antiplasmodial activity | nih.gov |
Influence of Substituents at the 6-Position on Biological Profiles
The 6-position on the thiophene ring of the thieno[3,2-d]pyrimidine core offers a valuable vector for modification, significantly influencing the biological profiles of these compounds. Research has shown that a variety of substituents at this position can lead to potent and selective inhibitors for different targets, including protein kinases and sirtuins. acs.orgacs.orgnih.gov
In the pursuit of dual inhibitors of epidermal growth factor receptor (EGFR) kinase and tubulin, substitution at the 6-position with a phenyl ring was explored. acs.org It was discovered that adding small substituents to the para-position of this phenyl ring had considerable biological effects. For example, derivatives with p-chloro, p-methyl, and p-methoxy groups all demonstrated enhanced antiproliferative activity compared to the unsubstituted phenyl analogue. The p-tolyl derivative, in particular, showed potent growth inhibitory activity against several cancer cell lines. acs.org
For the development of PI3Kδ inhibitors, introducing piperazinone-containing substituents at the 6-position proved to be a successful strategy. nih.gov These compounds were found to be more potent and selective for PI3Kδ compared to their piperazine (B1678402) counterparts. nih.gov Furthermore, a different class of molecules, the thieno[3,2-d]pyrimidine-6-carboxamides, were identified as potent pan-inhibitors of sirtuin enzymes (SIRT1, SIRT2, SIRT3). acs.org
Table 2: Influence of 6-Position Substituents on Bioactivity| Target | 6-Position Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| EGFR/Tubulin | 6-(p-tolyl)phenyl | Potent antiproliferative activity (IC50: 1-20 nM in various cell lines) | acs.org |
| EGFR/Tubulin | 6-(p-chlorophenyl) | Enhanced antiproliferative activity (IC50: 3-600 nM in various cell lines) | acs.org |
| PI3Kδ | Piperazinone-containing groups | Potent and selective inhibition | nih.gov |
| SIRT1, SIRT2, SIRT3 | Carboxamide | Potent pan-inhibition | acs.org |
Impact of Substituents at the 7-Position on Target Affinity and Selectivity
The 7-position of the thieno[3,2-d]pyrimidine scaffold has been effectively utilized to modulate target affinity and achieve selectivity. This has been particularly evident in the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in pathological conditions like cancer and thrombosis. nih.govresearchgate.net
Through sequential Suzuki coupling reactions, various aryl and heteroaryl groups have been introduced at the 7-position. nih.gov This approach led to the discovery of compounds with high potency and selectivity for different h-NTPDase isoforms. For example, the compound N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine was identified as a selective inhibitor of h-NTPDase1. nih.govresearchgate.net Other derivatives showed selective inhibition of h-NTPDase2, h-NTPDase3, and h-NTPdase8, demonstrating that fine-tuning the substituent at the 7-position is a powerful strategy for achieving isoform selectivity. nih.govresearchgate.net
Table 3: Effect of 7-Position Substituents on h-NTPDase Inhibition| Compound | 7-Position Substituent | Target Isoform | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3j | Phenyl | h-NTPDase1 | 0.62 ± 0.02 | nih.govresearchgate.net |
| 4d | Not specified | h-NTPDase2 | 0.33 ± 0.09 | nih.govresearchgate.net |
| 4c | Not specified | h-NTPDase3 | 0.13 ± 0.06 | nih.govresearchgate.net |
| 3b | Not specified | h-NTPDase8 | 0.32 ± 0.10 | nih.govresearchgate.net |
Modulation of the Thiol Group and its Derivatives on Bioactivity
The thiol group at the 4-position of thieno[3,2-d]pyrimidine-4-thiol, which exists in tautomeric equilibrium with the thieno[3,2-d]pyrimidin-4(3H)-thione form, is a cornerstone for synthetic modification and a key determinant of bioactivity. This position is frequently used as a chemical handle to introduce a variety of substituents, thereby creating diverse libraries of compounds. The conversion of the thione/thiol to a 4-chloro derivative is a common synthetic strategy, creating a reactive intermediate for subsequent nucleophilic substitution. nih.govnih.govnih.gov
A structure-activity relationship study on halogenated thieno[3,2-d]pyrimidines revealed that a chlorine atom at the C4-position was critical for antiproliferative activity against several cancer cell lines. nih.gov When this 4-Cl group was replaced by an amino group, the cytostatic activity was significantly diminished, indicating the importance of the substituent at this position. nih.gov In the context of antiplasmodial drug discovery, a 4-chloro intermediate was used to synthesize a series of 4-arylether and other 4-substituted derivatives, leading to compounds with good activity against both erythrocytic and hepatic stages of the malaria parasite. nih.gov Similarly, the conversion of a thieno[3,2-d]pyrimidin-4-one to a 4-methoxy derivative has also been explored as a means to modulate biological activity. nih.govmdpi.com These examples underscore that the 4-position is a pivotal point for structural modification, and the nature of the group replacing the original thiol/thione functionality is crucial for determining the resulting biological profile.
Conformational Flexibility and Tautomeric Forms in Relation to Activity
The three-dimensional shape and conformational flexibility of thieno[3,2-d]pyrimidine derivatives are crucial factors governing their interaction with biological targets. In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a series of conformationally restricted thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines were designed. nih.govmdpi.comnih.gov This approach aimed to lock the molecule into specific shapes to mimic different conformers of more flexible lead compounds. The study led to the discovery of moderately active compounds, which in turn allowed for the identification of the biologically active "open" conformer, providing valuable insights into the enzyme's binding site. mdpi.comnih.gov
The this compound core itself exists in a tautomeric equilibrium between the thiol and the thione form (thieno[3,2-d]pyrimidin-4(3H)-thione). This tautomerism is significant as it affects the molecule's hydrogen bonding capacity, polarity, and reactivity. The thione form possesses a hydrogen bond donor (N-H) and an acceptor (C=S), while the thiol form presents an S-H donor and a pyrimidine nitrogen as an acceptor. The predominant tautomeric form can influence how the molecule fits into a receptor's binding pocket and which specific interactions it can form, thereby directly impacting its biological activity.
Ligand Efficiency and Optimization Metrics in Thieno[3,2-d]pyrimidine Drug Design
In modern drug discovery, the optimization of lead compounds based on the thieno[3,2-d]pyrimidine scaffold involves a multiparameter approach, with a strong emphasis on metrics such as ligand efficiency (LE). Ligand efficiency is a measure of the binding energy per non-hydrogen atom, which helps guide the selection of compounds that have a higher potential to be developed into drugs with favorable properties.
Pharmacological Spectrum and Biological Evaluation of Thieno 3,2 D Pyrimidine 4 Thiol Derivatives
Antineoplastic and Cytotoxic Activities
Thieno[3,2-d]pyrimidine (B1254671) derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a range of human cancer cell lines.
In Vitro Efficacy against Diverse Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, NCI-H460, PC-3, HeLa)
A number of studies have highlighted the potent antiproliferative activity of thieno[3,2-d]pyrimidine derivatives. For instance, a series of newly synthesized derivatives showed considerable cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, with many compounds exhibiting IC₅₀ values in the low micromolar range (0.43–1.31 µM). nih.gov Specifically, compounds designated as 3c, 5b, 5c, 9d, 10, 11b, and 13 were noted for their remarkable activity against both cell lines. nih.gov
Halogenated thieno[3,2-d]pyrimidines have also been identified as having antiproliferative properties against several cancer cell lines. nih.gov The presence of a chlorine atom at the C4-position was found to be crucial for this biological activity. nih.gov Further research has identified thieno[3,2-d]pyrimidine derivatives with potent antiproliferative effects against colon cancer cell lines such as LoVo and HT-29. nih.gov Another study identified a lead compound, 26 , which demonstrated effectiveness in reducing tumor burden in an MDA-MB-231 (breast cancer) xenograft mouse model. elsevierpure.com
| Compound | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 3c, 5b, 5c, 9d, 10, 11b, 13 | MCF-7, MDA-MB-231 | Breast Cancer | 0.43 - 1.31 µM | nih.gov |
| Compound 26 | MDA-MB-231 | Breast Cancer | Effective in xenograft model | elsevierpure.com |
| Compound 34 | LoVo, HT-29 | Colon Cancer | Potent antiproliferative effects | nih.gov |
| Halogenated derivatives (1, 2) | L1210 | Leukemia | Antiproliferative | nih.gov |
| Compounds 6l, 6o | H1975 | Lung Cancer (NSCLC) | Significant growth inhibition | nih.gov |
Investigations into Anticancer Mechanisms: Pathway Modulation
The anticancer effects of thieno[3,2-d]pyrimidine-4-thiol derivatives are attributed to their ability to interfere with key signaling pathways and cellular processes that are fundamental to cancer cell proliferation and survival.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its dysregulation is a common feature in many cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of this pathway. Patent filings describe thieno[3,2-d]pyrimidine compounds that function as PI3K inhibitors and are intended for treating diseases driven by abnormal cell growth, such as cancer. google.com Research has also shown that specific derivatives can modulate this pathway; for example, compound 11b was found to downregulate the downstream signaling protein p-AKT, a key component of the PI3K pathway. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and is a major target in cancer therapy. A series of thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-ones have been specifically designed as third-generation EGFR-TKIs. nih.gov These compounds, particularly 6l and 6o , demonstrated highly selective and potent inhibition against the drug-resistant EGFRL858R/T790M mutant, which is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). nih.gov The IC₅₀ values for the most active compounds against this mutant were in the nanomolar range (≤ 250 nM), while they showed minimal activity against wild-type EGFR (IC₅₀ > 10,000 nM). nih.gov Mechanistically, these compounds were shown to inhibit the phosphorylation of EGFR and its downstream effector, ERK. nih.gov Further studies confirmed that compound 11b effectively downregulated the expression of EGFR. nih.gov
Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms by which chemotherapy agents eliminate cancer cells. Several thieno[3,2-d]pyrimidine derivatives have been shown to exert their anticancer effects through these processes.
Studies revealed that active compounds induced cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov This was accompanied by an increase in the expression of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov For example, the 4-fluorophenylhydrazone derivative 2d and compound 11b were particularly effective at elevating caspase-9 levels in MCF-7 and MDA-MB-231 cells, respectively. nih.gov
Interestingly, certain halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in a manner that is independent of cell cycle arrest. nih.gov Compounds 1 and 2 did not cause cells to accumulate in any specific phase of the cell cycle but still effectively triggered apoptosis in leukemia L1210 cells, as confirmed by Annexin V staining. nih.gov Another derivative, compound 26 , was reported to be superior to the reference compound PF-562271 in its ability to induce apoptosis. elsevierpure.com
The therapeutic potential of thieno[3,2-d]pyrimidine derivatives extends to other molecular targets crucial for cancer progression.
Cdc7/Dbf4 Kinase: This kinase complex is essential for the initiation of DNA replication. A class of inhibitors with a pyrido-thieno-pyrimidine core has been identified as potent and selective inhibitors of Cdc7, demonstrating antiproliferative activity against cancer cells in vitro. nih.gov
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: ATR is a key regulator of the DNA damage response (DDR). A series of thieno[3,2-d]pyrimidine derivatives were developed as potent and selective ATR inhibitors. nih.gov The representative molecule, compound 34 , inhibited ATR kinase with a very low IC₅₀ value of 1.5 nM and exhibited potent antiproliferative effects, highlighting its potential in cancers with specific DDR defects. nih.gov
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): FAK is overexpressed in highly invasive cancers, while FLT3 mutations are common in acute myeloid leukemia (AML). Thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of both FAK and FLT3. elsevierpure.com A lead compound, 26 , showed excellent potency against FAK and various FLT3 mutants, including those that confer drug resistance. elsevierpure.com
Anti-Infective Properties
This compound derivatives have demonstrated notable efficacy against a variety of infectious agents, including bacteria, fungi, viruses, and protozoa.
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents. nih.gov Thieno[3,2-d]pyrimidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Several studies have synthesized and evaluated series of thieno[3,2-d]pyrimidin-4-one derivatives for their in vitro antibacterial properties. krepublishers.com These compounds were tested against a panel of microorganisms including Gram-positive strains like Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, and Enterococcus faecalis, and Gram-negative strains such as Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Shigella sonnei. krepublishers.com
In one study, specific derivatives demonstrated significant activity. For instance, compound 4b showed maximum activity against P. vulgaris and notable activity against S. aureus. Compound 4c was found to be more effective than the standard drug ciprofloxacin (B1669076) against E. faecalis and P. aeruginosa. Meanwhile, compound 4d exhibited the highest activity against B. cereus and significant action against E. faecalis and E. coli. Another study highlighted a different derivative, compound 14 , as being highly active against both Gram-positive (B. subtilis, E. faecalis) and Gram-negative (P. aeruginosa, E. coli) bacteria. researchgate.net
Furthermore, research into thieno[2,3-d]pyrimidinedione derivatives, close structural relatives, has revealed potent activity against multi-drug resistant Gram-positive organisms. nih.gov Two compounds, in particular, displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant enterococci (VRE). nih.gov One of these compounds also showed moderate activity against Gram-negative strains. nih.gov
Table 1: Antibacterial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| 4b | Proteus vulgaris | Maximum activity | |
| Staphylococcus aureus | Significant activity | ||
| 4c | Enterococcus faecalis | Superior to ciprofloxacin | |
| Pseudomonas aeruginosa | Superior to ciprofloxacin | ||
| 4d | Bacillus cereus | Maximum activity | |
| Enterococcus faecalis | Significant activity | ||
| Escherichia coli | Significant activity | ||
| 14 | Bacillus subtilis | Most active | researchgate.net |
| Enterococcus faecalis | Most active | researchgate.net | |
| Pseudomonas aeruginosa | Most active | researchgate.net | |
| Escherichia coli | Most active | researchgate.net |
In addition to their antibacterial properties, thieno[3,2-d]pyrimidine derivatives have also been investigated for their antifungal potential. Halogenated thieno[3,2-d]pyrimidines, in particular, have demonstrated selective activity against several fungal species. nih.gov This suggests that the thieno[3,2-d]pyrimidine scaffold can be a valuable starting point for the development of new antifungal agents. Further structure-activity relationship studies are needed to optimize the antifungal potency of these compounds.
The structural similarity of thienopyrimidines to purines has led to their investigation as potential antiviral agents. nih.gov While initial screenings of some thieno[2,3-d]pyrimidine-2,4-dione derivatives did not detect antiviral activity, the broad biological profile of this class of compounds suggests that further exploration is warranted. nih.gov The development of new antiviral therapeutics is a critical area of research, and the thieno[3,2-d]pyrimidine scaffold remains an interesting template for the design of novel antiviral drugs.
Malaria remains a major global health issue, and the increasing resistance of the Plasmodium parasite to existing drugs necessitates the development of new antimalarial agents. nih.govnih.gov Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of compounds with dual-stage antiplasmodial activity.
Based on the structure of Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated. nih.govnih.govresearchgate.netumontpellier.fr These compounds demonstrated in vitro activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei. nih.govnih.govresearchgate.netumontpellier.fr Notably, the chloro analogue of Gamhepathiopine exhibited good activity against the erythrocytic stage of P. falciparum and even better activity against the hepatic P. berghei parasites compared to the parent compound. nih.govnih.govresearchgate.netumontpellier.fr
These findings highlight the potential of the thieno[3,2-d]pyrimidine scaffold for the development of new antimalarial drugs that can target different stages of the parasite's life cycle.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a key research focus. Thieno[3,2-d]pyrimidine derivatives have shown potential in this area, with some compounds exhibiting significant anti-inflammatory and analgesic properties. nih.gov
The anti-inflammatory effects of many drugs are mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Research into benzo krepublishers.comnih.govthieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar core structure, has revealed a remarkable analgesic and anti-inflammatory profile. nih.gov These compounds were effective in various experimental models of inflammation, suggesting their potential to modulate inflammatory pathways. nih.gov While direct studies on the inhibition of COX-2 and iNOS by this compound derivatives are less common, the observed anti-inflammatory activity of related compounds suggests this as a likely mechanism of action that warrants further investigation.
Enzyme Inhibition Beyond Anticancer Targets
Beyond their well-documented applications in oncology, derivatives of the thieno[3,2-d]pyrimidine scaffold have been investigated for their inhibitory effects on a variety of other enzymes, revealing a broad pharmacological spectrum. These investigations have identified potent inhibitors for enzymes involved in inflammatory pathways, purinergic signaling, and other cellular processes.
Phosphodiesterase (PDE) Inhibition
Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of phosphodiesterase (PDE) inhibitors, particularly targeting PDE4 and PDE7, which are key enzymes in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and are implicated in inflammatory diseases.
Researchers have designed and synthesized new thieno[3,2-d]pyrimidines based on pharmacophore models of known PDE4 inhibitors. nih.govcabidigitallibrary.org This work led to the identification of several potent and selective inhibitors of PDE4 over PDE3. nih.gov One notable compound, 4-benzylamino-2-butylthieno[3,2-d]pyrimidine, served as a lead for further optimization. nih.govnih.gov Subsequent modifications to the lipophilic groups and the amino linkage resulted in derivatives with enhanced PDE4 inhibitory activity. nih.gov For example, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine (33) demonstrated a significant improvement in the PDE4/[3H]rolipram binding ratio and showed good cell penetration. nih.govnih.gov
The thieno[3,2-d]pyrimidin-4(3H)-one core has also been a focus for developing potent and soluble PDE7 inhibitors. nih.gov The introduction of a 2-(4-pyridylamino) group and a 3-piperidine moiety at the 7-position significantly boosted PDE7 activity. nih.gov Compound 32 from this series showed strong PDE7 inhibitory activity and good selectivity against PDE3, PDE4, and PDE5. nih.gov Further exploration led to 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, where substitutions at the 7-position yielded novel and potent PDE7 inhibitors. nih.gov Another series, based on a 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one scaffold, also produced highly potent and selective PDE7 inhibitors with good aqueous solubility, with compound 46 from this series showing significant efficacy in an in vivo model of inflammation. nih.gov
Table 1: Inhibition of Phosphodiesterases (PDEs) by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target | Activity/Potency | Selectivity | Reference |
|---|---|---|---|---|
| 2-Butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine (33) | PDE4 | Potent inhibitor, good cAMP potentiation | Selective vs. PDE3 | nih.govnih.gov |
| 2-(4-Pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one (32) | PDE7 | Strong inhibitory activity | Good selectivity vs. PDE3, PDE4, PDE5 | nih.gov |
| 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one (46) | PDE7 | Highly potent activity | Good PDE7 selectivity | nih.gov |
| 4-Benzylamino-2-butylthieno[3,2-d]pyrimidine (4) | PDE4 | Lead compound for optimization | Selective vs. PDE3 | nih.govnih.gov |
Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Isozyme Inhibition
The thieno[3,2-d]pyrimidine scaffold has proven to be a valuable template for the development of inhibitors against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides. A series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for their activity against h-NTPDase1, h-NTPdase2, h-NTPdase3, and h-NTPdase8. nih.govresearchgate.net
These studies revealed compounds with significant and selective inhibitory activity against specific isoforms. nih.govresearchgate.net For instance, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) was identified as a selective inhibitor of h-NTPdase1 with an IC50 value of 0.62 µM. researchgate.nettheraindx.com Compound 4d proved to be the most potent inhibitor of h-NTPdase2, exhibiting a sub-micromolar IC50 of 0.33 µM. researchgate.nettheraindx.com Furthermore, high selectivity was achieved for other isozymes, with compound 4c selectively inhibiting h-NTPdase3 (IC50 = 0.13 µM) and compound 3b targeting h-NTPdase8 (IC50 = 0.32 µM). researchgate.nettheraindx.com Molecular docking studies supported these findings, elucidating the interactions between the most potent and selective compounds and the amino acid residues within the active sites of the respective enzymes. nih.gov
Table 2: Selective Inhibition of h-NTPDase Isozymes by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Isozyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) | h-NTPdase1 | 0.62 ± 0.02 | researchgate.nettheraindx.com |
| Compound 4d | h-NTPdase2 | 0.33 ± 0.09 | researchgate.nettheraindx.com |
| Compound 4c | h-NTPdase3 | 0.13 ± 0.06 | researchgate.nettheraindx.com |
| Compound 3b | h-NTPdase8 | 0.32 ± 0.10 | researchgate.nettheraindx.com |
Other Kinase Targets
The versatility of the thieno[3,2-d]pyrimidine scaffold extends to the inhibition of various protein kinases beyond the typical anticancer targets, including several tyrosine kinases and other regulatory kinases.
Janus Kinase (JAK) Inhibition: A scaffold morphing strategy was employed to design thieno[3,2-d]pyrimidine derivatives as inhibitors of Janus Kinase 1 (JAK1), a key mediator in the JAK-STAT signaling pathway. This effort identified compound 24 as a potent and highly selective JAK1 inhibitor. Further structure-activity relationship (SAR) studies led to improved derivatives, such as compound 46 , which showed a 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 µM) compared to the reference compound.
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: In a search for new FAK inhibitors, various thieno[3,2-d]pyrimidine derivatives were synthesized. An intensive SAR study identified compound 26 as a potent dual inhibitor of both FAK (IC50 = 9.7 nM) and the FLT3-D835Y mutant (IC50 = 0.5 nM). This multitargeted profile is significant as FAK is overexpressed in metastatic cancers and FLT3 mutations are common in acute myeloid leukemia.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of thieno[3,2-d]pyrimidine have been designed as third-generation EGFR tyrosine kinase inhibitors (TKIs) targeting the L858R/T790M mutant found in non-small cell lung cancer (NSCLC). theraindx.com By applying a conformational constraint strategy, compounds such as 6l and 6o were developed, which exhibited good selective inhibition of the mutant EGFR over the wild type. theraindx.com
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibition: Using a hybrid design approach, a series of potent and selective inhibitors of ATR kinase, a crucial regulator of the DNA damage response, were developed based on the thieno[3,2-d]pyrimidine scaffold. nih.gov Compound 34 emerged as a representative molecule, inhibiting ATR kinase with an IC50 value of 1.5 nM and demonstrating high selectivity against other kinases. nih.gov
Table 3: Inhibition of Other Kinase Targets by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 | Significance | Reference |
|---|---|---|---|---|
| Compound 24 | JAK1 | Potent | Highly selective JAK1 inhibitor | |
| Compound 46 | JAK1 | 0.022 µM | 4-fold more active than reference | |
| Compound 26 | FAK | 9.7 nM | Potent dual inhibitor | |
| FLT3 (D835Y mutant) | 0.5 nM | |||
| Compound 6l & 6o | EGFR (L858R/T790M) | ≤ 250 nM | Selective over wild-type EGFR | theraindx.com |
| Compound 34 | ATR Kinase | 1.5 nM | Potent and selective ATR inhibitor | nih.gov |
Additional Therapeutic Prospects
Anticonvulsant Applications
The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Several studies on related heterocyclic systems suggest that the thieno[3,2-d]pyrimidine scaffold is a promising framework for the development of new anticonvulsant agents. For instance, research on fused heterocyclic systems has demonstrated significant anticonvulsant potential.
Derivatives of pyrrolo[2,3-d]pyrimidine-2,4-diones have been tested for their anticonvulsant activity in murine models. capes.gov.br Notably, eleven out of fifteen synthesized compounds in one study exhibited activity against pentylenetetrazol (PTZ)-induced convulsions. capes.gov.br One particular compound showed superior protection against PTZ-induced seizures compared to the established drug trimethadione, with 67% protection versus 50%, respectively. capes.gov.br Further investigations into new hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have also yielded promising results. nih.gov Several of these compounds demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov For example, one compound exhibited an ED₅₀ value in the 6 Hz test that was almost twice as low as that of valproic acid, a widely used AED. nih.gov
In a similar vein, studies on triazolopyrimidine derivatives have identified compounds with potent anticonvulsant effects. nih.gov In one study, a series of 7-substituted- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were designed and synthesized, with several compounds showing activity in both MES and PTZ-induced seizure models. nih.gov One of the most potent derivatives displayed a median effective dose (ED₅₀) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. nih.gov
While direct in vivo anticonvulsant data for this compound derivatives is not extensively documented, the consistent anticonvulsant activity observed in structurally related fused pyrimidine (B1678525) systems provides a strong rationale for their investigation as potential AEDs. The thieno[3,2-d]pyrimidine core, combined with appropriate substitutions, may lead to the discovery of novel and effective treatments for epilepsy.
Interactive Data Table: Anticonvulsant Activity of Related Heterocyclic Compounds
| Compound Class | Test Model | Most Active Compound (Example) | Activity | Reference |
| Pyrrolo[2,3-d]pyrimidine-2,4-diones | Pentylenetetrazol (PTZ)-induced convulsions | Not specified | 67% protection (compared to 50% for trimethadione) | capes.gov.br |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | 6 Hz seizure test | Compound 3 | ED₅₀ significantly lower than valproic acid | nih.gov |
| 7-Substituted- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines | MES-induced seizures | Compound 6d | ED₅₀ = 15.8 mg/kg | nih.gov |
| 7-Substituted- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines | PTZ-induced seizures | Compound 6d | ED₅₀ = 14.1 mg/kg | nih.gov |
Antiglaucoma Potential
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). A major strategy for managing glaucoma involves the use of carbonic anhydrase inhibitors, which reduce the production of aqueous humor in the eye, thereby lowering IOP.
Research into novel carbonic anhydrase inhibitors has led to the exploration of various heterocyclic scaffolds. A significant finding in this area is the synthesis and evaluation of novel 2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides. These compounds were specifically designed as potential treatments for glaucoma. All the synthesized compounds in this class proved to be potent, high-affinity inhibitors of human carbonic anhydrase II, with Ki values below 0.5 nM. Furthermore, selected compounds demonstrated moderate to potent inhibition of recombinant human carbonic anhydrase IV, with IC₅₀ values ranging from 4.25 to 73.6 nM.
The potent inhibitory activity of these thieno-fused thiazine (B8601807) sulfonamides against key carbonic anhydrase isozymes involved in aqueous humor secretion highlights the potential of the thieno-fused pyrimidine scaffold in the design of novel antiglaucoma agents. The structural similarities between the thieno[3,2-d]pyrimidine core and the active thieno-thiazine derivatives suggest that this compound derivatives, when appropriately functionalized, could also act as effective carbonic anhydrase inhibitors and thus hold promise as a new class of drugs for the management of glaucoma.
Central Nervous System (CNS) Protective Agents and Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons. A key therapeutic strategy in this area is the development of agents that can protect neurons from damage and degeneration. Kinase inhibitors have emerged as a promising class of drugs for neurodegenerative disorders, as kinases play crucial roles in pathological processes like tau hyperphosphorylation and neuroinflammation. capes.gov.br
The thieno[3,2-d]pyrimidine scaffold has been identified as a valuable core for the design of potent and selective kinase inhibitors. For instance, a series of thieno[3,2-d]pyrimidine derivatives were developed as inhibitors of ataxia telangiectasia mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. nih.gov One representative compound from this series demonstrated an IC₅₀ value of 1.5 nM against ATR kinase. nih.gov
In the context of Alzheimer's disease, glycogen (B147801) synthase kinase 3β (GSK-3β) is a critical enzyme involved in the hyperphosphorylation of tau protein, a hallmark of the disease. nih.gov Research on the structurally related thieno[3,2-c]pyrazol-3-amine derivatives has led to the identification of a potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM. nih.gov This compound also demonstrated the ability to decrease phosphorylated tau in a dose-dependent manner in cellular models. nih.gov
Furthermore, other kinases such as phosphatidylinositol 3-kinase (PI3K) and Janus kinase 1 (JAK1) are also implicated in the pathology of neurodegenerative diseases. nih.govnih.gov Studies have shown that thieno[3,2-d]pyrimidine derivatives can potently inhibit these kinases. For example, specific derivatives have been identified as potent PI3Kα inhibitors, effectively suppressing cancer cell proliferation through the PI3K/AKT/mTOR pathway, which is also relevant to neuronal survival. nih.gov Similarly, thieno[3,2-d]pyrimidine derivatives have been discovered as highly selective JAK1 inhibitors, with one compound showing an IC₅₀ of 0.022 μM. nih.gov
The ability of thieno[3,2-d]pyrimidine derivatives to potently and selectively inhibit various kinases that are central to the pathophysiology of Alzheimer's and Parkinson's diseases underscores their significant potential as CNS protective agents and as lead compounds for the development of novel therapies for these devastating neurodegenerative conditions.
Interactive Data Table: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine and Related Derivatives
| Compound Class | Target Kinase | IC₅₀ Value | Reference |
| Thieno[3,2-d]pyrimidine derivative | Ataxia telangiectasia mutated and Rad3-related (ATR) kinase | 1.5 nM | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine derivative | Glycogen synthase kinase 3β (GSK-3β) | 3.1 nM | nih.gov |
| Thieno[3,2-d]pyrimidine derivative | Phosphatidylinositol 3-kinase alpha (PI3Kα) | Potent inhibition demonstrated | nih.gov |
| Thieno[3,2-d]pyrimidine derivative | Janus Kinase 1 (JAK1) | 0.022 µM | nih.gov |
Antiplatelet Aggregation Inhibition
Antiplatelet agents are crucial in the prevention and treatment of thrombotic cardiovascular events such as heart attacks and strokes. A key target for many antiplatelet drugs is the P2Y₁₂ receptor, an ADP receptor on the surface of platelets that plays a pivotal role in platelet activation and aggregation. researchgate.net
The thienopyridine class of drugs, which includes the widely used antiplatelet agent clopidogrel (B1663587), are well-known P2Y₁₂ inhibitors. researchgate.net Clopidogrel itself is a thieno[3,2-c]pyridine (B143518) derivative. The structural similarity between the thieno[3,2-d]pyrimidine scaffold and these established antiplatelet agents suggests a strong potential for derivatives of this compound to exhibit similar activity.
Research on isomers of the thienopyridine scaffold has provided further evidence for this potential. Studies on thieno[2,3-b]pyridine (B153569) derivatives have shown them to be potent anti-platelet drugs that inhibit both platelet activation and aggregation. These compounds have also demonstrated a synergistic effect with aspirin, a common combination in antiplatelet therapy.
In vitro studies on clopidogrel have demonstrated its ability to inhibit ADP-induced platelet aggregation in washed human platelets with an IC₅₀ value of 1.9 ± 0.3 μM. nih.gov This inhibition is specific to ADP-induced aggregation, with no significant effect on aggregation induced by other agonists like collagen or thrombin. nih.gov The mechanism of action involves an insurmountable antagonism of the P2Y₁₂ receptor. nih.gov
Given the proven success of the thienopyridine core in developing effective P2Y₁₂ inhibitors, the thieno[3,2-d]pyrimidine scaffold represents a promising avenue for the discovery of novel antiplatelet agents. The introduction of a thiol group at the 4-position offers a versatile handle for the synthesis of a diverse library of compounds for screening and optimization of antiplatelet activity.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can mitigate oxidative damage by scavenging free radicals.
The evaluation of antioxidant activity is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.
While specific antioxidant data for this compound derivatives is limited, studies on the isomeric thieno[2,3-d]pyrimidine scaffold have demonstrated the antioxidant potential of this class of compounds. In one study, a series of 5-arylidene-thiazolidine-2,4-dione derivatives integrated with a thieno[2,3-d]pyrimidine-6-carboxylate core were synthesized and evaluated for their antioxidant activity using DPPH, nitric oxide (NO), and hydrogen peroxide (H₂O₂) scavenging assays. researchgate.net
Furthermore, research on other heterocyclic compounds has established their antioxidant capabilities. For example, a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide identified compounds with DPPH radical scavenging activity that was approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. nih.gov Another derivative in the same study, bearing a thiophene (B33073) moiety, also exhibited antioxidant activity 1.26 times greater than ascorbic acid. nih.gov
These findings suggest that the thieno[3,2-d]pyrimidine scaffold, particularly with the inclusion of a sulfur-containing functional group like a thiol, is a promising candidate for the development of novel antioxidant agents. The electron-rich nature of the thiophene ring and the potential for the thiol group to participate in redox reactions could contribute to significant free radical scavenging activity.
Computational Chemistry and Molecular Modeling in Thieno 3,2 D Pyrimidine 4 Thiol Research
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is crucial for predicting the interaction between a ligand (the drug candidate) and its protein target.
Molecular docking simulations are instrumental in predicting how thieno[3,2-d]pyrimidine-4-thiol and its analogs fit into the active sites of biological targets, such as protein kinases, which are often implicated in cancer. These simulations calculate the binding affinity, typically expressed as a binding energy score (in kcal/mol) or as an inhibitory constant (IC₅₀), which estimates the potential efficacy of the compound.
Research on various thieno[3,2-d]pyrimidine (B1254671) derivatives has demonstrated their potential as inhibitors of several protein kinases. For instance, docking studies on a series of thieno[2,3-d]pyrimidine (B153573) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown strong binding affinities. nih.govmdpi.com Similarly, derivatives of thieno[3,2-d]pyrimidine have been evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), with some compounds exhibiting potent inhibition in the sub-micromolar range. nih.gov While direct data for the "-4-thiol" compound is limited, the binding modes and affinities of structurally similar derivatives provide valuable insights. For example, studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed significant binding affinities against DNA and protein targets. wum.edu.pk
Interactive Table: Binding Affinities of Thieno[3,2-d]pyrimidine Derivatives from Docking Studies
| Derivative | Target Protein | Binding Affinity / Score | Reference |
|---|---|---|---|
| Cyclopenta nih.govresearchgate.netthieno[2,3-d] nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidin-9(6H)-one 10b | EGFR Kinase | -11.46 kcal/mol | mdpi.com |
| Cyclopenta nih.govresearchgate.netthieno[2,3-d] nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidin-9(6H)-one 10e | EGFR Kinase | -9.33 kcal/mol | mdpi.com |
| 5,6,7,8-tetrahydro tandfonline.com-benzothieno-[2,3-d]-pyrimidin-4(3H)-one (AK-1) | 3ert protein | -7.0 kcal/mol | wum.edu.pk |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) | h-NTPdase1 | IC₅₀ = 0.62 µM | nih.gov |
| Thieno[3,2-d]pyrimidine derivative 4d | h-NTPdase2 | IC₅₀ = 0.33 µM | nih.gov |
| Thieno[3,2-d]pyrimidine derivative 4c | h-NTPdase3 | IC₅₀ = 0.13 µM | nih.gov |
Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's active site that are crucial for ligand binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For thieno[3,2-d]pyrimidine-based inhibitors, the thienopyrimidine core often acts as a scaffold that anchors the molecule in the ATP-binding pocket of kinases.
Docking studies of EGFR inhibitors have consistently highlighted the importance of a hydrogen bond between the N1 or N3 atom of the pyrimidine (B1678525) ring and the backbone NH of a methionine residue (Met793 in EGFR, Met769 in others). nih.govmdpi.com For example, a cyclopenta nih.govresearchgate.netthieno[2,3-d] nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidin-9(6H)-one derivative was shown to form a hydrogen bond via its pyrimidine-N4 to the backbone NH of Met769. mdpi.com Other key interactions for this class of compounds involve hydrophobic contacts with residues such as Leu718, Val726, and Ala743. nih.govmdpi.com The specific substitutions on the thieno[3,2-d]pyrimidine core determine which additional interactions can be formed, influencing both potency and selectivity. nih.gov
Interactive Table: Key Amino Acid Interactions for Thieno[3,2-d]pyrimidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Cyclopenta nih.govresearchgate.netthieno[2,3-d] nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidinones | EGFR | Met769, Val702, Glu738 | Hydrogen Bond, Arene-H | mdpi.com |
| Cyclopenta nih.govresearchgate.netthieno[2,3-d] nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidinones | PI3K | Lys833, Ile963 | Hydrogen Bond, Arene-H | mdpi.com |
| Thieno[2,3-d]pyrimidine derivative 5b | EGFR | Met769, Lys721, Val702, Ala719, Leu820 | Hydrogen Bond, Hydrophobic | nih.gov |
| Thieno[3,2-d]pyrimidine amines | h-NTPdases | (Not specified) | Interactions with key amino acids revealed | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules like this compound.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems. In the context of thieno[3,2-d]pyrimidine research, DFT is used to optimize the molecular geometry, calculate spectroscopic parameters, and analyze electronic properties. For instance, DFT calculations have been used to analyze the fragmentation patterns of 2,4-substituted thieno[3,2-d]pyrimidines in mass spectrometry. researchgate.net These theoretical calculations help in confirming the structures of newly synthesized compounds by comparing calculated data (like bond lengths and angles) with experimental results from X-ray crystallography.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. youtube.comnih.gov
For pyrimidine derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be localized on specific regions, indicating sites susceptible to nucleophilic attack. irjweb.com The HOMO-LUMO energy gap can be calculated using DFT methods, providing insights into the molecule's electronic properties and potential bioactivity. irjweb.com
Interactive Table: Representative FMO Data for Pyrimidine-based Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | DFT/B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map displays regions of different electrostatic potential on the molecular surface. Red-colored regions indicate negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue-colored regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas are neutral.
MEP analysis of heterocyclic compounds like this compound can reveal the most reactive sites for intermolecular interactions. Typically, electronegative atoms like nitrogen and sulfur (in the thiol group) create regions of negative potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. Conversely, hydrogen atoms attached to the pyrimidine or thiophene (B33073) rings often show positive potential. This analysis is crucial for understanding how the molecule will interact with its biological target, complementing the findings from molecular docking studies. researchgate.net
Mulliken's Charges and Reactivity Descriptors
Reactivity descriptors, derived from conceptual density functional theory (DFT), such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this analysis. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
Quantitative Structure-Activity Relationship (QSAR) studies on thieno[3,2-d]pyrimidine derivatives have underscored the significance of electronic descriptors in determining their biological activity. For instance, a 2D-QSAR study on thieno[3,2-d]pyrimidines as potential cholesterol inhibitors identified the Quadrupole2 descriptor, which relates to the electrostatic field, as a major contributing factor to their activity. benthamdirect.comresearchgate.net This indicates that the electrostatic interactions governed by the charge distribution across the thieno[3,2-d]pyrimidine core are critical for binding to their target. benthamdirect.comresearchgate.net Similarly, 3D-QSAR models for these derivatives consistently show that electrostatic fields are primary determinants of binding affinities. benthamdirect.comresearchgate.net These findings collectively suggest that the arrangement of partial charges on the atoms of the thieno[3,2-d]pyrimidine ring system, including the sulfur and nitrogen heteroatoms and the thiol group, dictates its interaction with biological macromolecules.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions
The development of a successful drug candidate requires not only high efficacy but also a favorable pharmacokinetic profile. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are computational methods used to assess these properties early in the drug discovery process, saving time and resources.
For the thieno[3,2-d]pyrimidine class of compounds, computational tools have been employed to predict their drug-likeness and potential liabilities. In a study focused on designing novel cholesterol inhibitors from the thieno[3,2-d]pyrimidine scaffold, ADMET prediction was a key part of the workflow. researchgate.net The in silico analysis also focused on identifying potential side effects, such as carcinogenicity and hepatotoxicity, to guide the design of safer molecules. researchgate.net
While specific ADME data for this compound is not detailed in the available literature, studies on isomeric scaffolds provide relevant insights. For example, newly designed thieno[3,4-d]pyrimidine (B1628787) derivatives were predicted to possess reasonably good ADME/T profiles. nih.gov Another study on thieno[2,3-d]pyrimidine derivatives also utilized computational methods to evaluate their ADME characteristics. rsc.org These analyses typically involve calculating parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 enzymes.
The table below summarizes typical parameters evaluated in in silico ADME/Tox predictions for thienopyrimidine derivatives.
| ADME/Tox Parameter | Description | Importance in Drug Discovery |
| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. | Affects absorption and formulation. |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |
| Human Intestinal Absorption (HIA) | Estimates the percentage of the compound absorbed through the human intestine. | A key factor for oral bioavailability. |
| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in the blood plasma. | Affects the distribution and free concentration of the drug. |
| CYP450 Inhibition | Predicts whether the compound inhibits key cytochrome P450 enzymes (e.g., 2D6, 3A4). | Important for predicting drug-drug interactions and altered metabolism. |
| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A major reason for drug failure in clinical trials. |
| Carcinogenicity/Mutagenicity | Predicts the potential of the compound to cause cancer or genetic mutations (e.g., AMES test). | Critical for assessing long-term safety. |
These predictive models are essential for filtering and optimizing lead compounds based on the thieno[3,2-d]pyrimidine scaffold, ensuring that only candidates with promising pharmacokinetic and safety profiles advance in the development pipeline.
Advanced Simulation Techniques (e.g., Molecular Dynamics, Free Energy Perturbation)
While static modeling techniques like docking provide a snapshot of ligand-receptor interactions, advanced simulation methods such as Molecular Dynamics (MD) offer a more dynamic and realistic view. MD simulations track the movements of atoms and molecules over time, providing crucial information about the stability of binding poses, the role of solvent molecules, and conformational changes in both the ligand and the protein target.
Although no specific MD simulation or Free Energy Perturbation (FEP) studies were found for this compound, research on its isomers provides valuable insights into the utility of these techniques. For instance, a 50-nanosecond MD simulation was performed on thieno[3,4-d]pyrimidine derivatives targeting the HIV-1 reverse transcriptase. nih.gov This simulation revealed that a lead compound formed stable hydrogen bonds with key residues (Lys101, Lys104, Val106, and Thr318), confirming its stable binding within the active site. nih.gov
Similarly, MD simulations have been used to study thieno[2,3-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org These simulations helped to confirm the binding mode obtained from docking and to analyze the stability of the ligand-protein complex. In another study, MD simulations followed by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were used to estimate the binding free energy of thieno[2,3-d]pyrimidine derivatives, which correlated well with their observed cytotoxic effects.
These examples demonstrate the power of MD simulations to:
Validate docking poses and assess their stability over time.
Identify key amino acid residues responsible for maintaining the interaction.
Understand the role of water molecules in the binding pocket.
Calculate binding free energies to rank compounds and predict affinity.
While FEP, a more rigorous method for calculating relative binding affinities, has not been reported for this class of compounds in the searched literature, its application would be a logical next step for precisely refining lead candidates. These advanced techniques are critical for a deeper understanding of the molecular recognition processes involving the thieno[3,2-d]pyrimidine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features required for potency.
The thieno[3,2-d]pyrimidine scaffold has been the subject of several QSAR studies targeting various enzymes. These studies have successfully generated robust and predictive models, aiding in the design of more potent inhibitors.
A key area of investigation has been the development of phosphodiesterase (PDE) inhibitors. One study focused on a series of 29 thieno[3,2-d]pyrimidines with affinity for PDE IV, using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. nih.gov Both CoMFA and CoMSIA yielded statistically valid models with good predictive power, providing a framework for designing more potent PDE IV inhibitors. nih.gov
In a more recent and exhaustive study, researchers developed 3D-QSAR models for thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective PDE7 inhibitors. rsc.org This work used docking-based alignment for the CoMFA and CoMSIA analyses and incorporated steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields as independent variables. rsc.org The resulting models were statistically robust and capable of predicting the potency and selectivity of new analogues before their synthesis. rsc.org
Furthermore, both 2D and 3D-QSAR analyses have been applied to thieno[3,2-d]pyrimidines to explore their potential as cholesterol inhibitors. benthamdirect.comresearchgate.net These models achieved high statistical significance, with the 2D-QSAR model showing a squared correlation coefficient (r²) of 0.9762 and the 3D-QSAR model having an internal predictive value (q²) of 0.8837 and an external predictive value (predictive r²) of 0.9162. benthamdirect.com The 3D-QSAR models highlighted that steric and electrostatic effects are the primary determinants of binding affinity. benthamdirect.comresearchgate.net
The table below summarizes the key findings from various QSAR studies on thieno[3,2-d]pyrimidine derivatives.
| Target | QSAR Method(s) | Key Findings & Statistical Measures | Reference(s) |
| Phosphodiesterase IV (PDE IV) | CoMFA, CoMSIA | Generated statistically valid models with good correlative and predictive power. | nih.gov |
| Phosphodiesterase 7 (PDE7) | CoMFA, CoMSIA (Docking-based) | Developed robust models to predict potency and selectivity; steric, electrostatic, hydrophobic, and H-bond fields were important. | rsc.org |
| Cholesterol Inhibition | 2D-QSAR, 3D-QSAR | Identified key descriptors (Quadrupole2, T_2_Cl_7); steric and electrostatic effects were crucial for binding. High predictive power (r²=0.9762, q²=0.8837, pred_r²=0.9162). | benthamdirect.comresearchgate.net |
These studies demonstrate the successful application of QSAR in building predictive models for thieno[3,2-d]pyrimidine derivatives, providing a rational basis for the design of new therapeutic agents.
An article focusing on the chemical compound “this compound”.
Concluding Remarks and Future Research Trajectories for Thieno 3,2 D Pyrimidine 4 Thiol
The thieno[3,2-d]pyrimidine (B1254671) scaffold, a bioisostere of the naturally occurring purine (B94841) ring system, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing this heterocyclic system as a promising foundation for the development of novel therapeutic agents. The 4-thiol substituent, in particular, offers a versatile chemical handle for extensive functionalization, allowing for the fine-tuning of biological activity and pharmacokinetic properties. This section outlines the future directions and emerging trends in the research of thieno[3,2-d]pyrimidine-4-thiol and its derivatives, highlighting pathways to unlock their full therapeutic potential.
Q & A
Q. What are the standard synthetic routes for thieno[3,2-d]pyrimidine-4-thiol, and how do reaction conditions influence yield?
The Niementowski reaction is a common method, involving condensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under reflux. For example, heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields thieno[3,2-d]pyrimidin-4(3H)-one, which can be chlorinated with POCl₃ to form 4-chloro derivatives . Yields (~85%) depend on temperature, solvent, and catalyst purity. Alternative methods using formic acid or imidates reduce toxic byproducts .
Q. How is structural elucidation of this compound performed using spectroscopic techniques?
¹H NMR distinguishes thieno[3,2-d]pyrimidine from isomeric forms. For example, thieno[3,2-d]pyrimidine shows unique δ-values in DMSO-d₆ (e.g., H-2 at δ 8.75 ppm) due to the absence of long-range coupling between thiophene and pyrimidine protons, unlike thieno[2,3-d] analogs . Mass spectrometry (MS) and IR confirm molecular weight (C₆H₄N₂S₂, MW 168.24) and thiol functional groups .
Q. What are the primary biological activities reported for this compound derivatives?
Derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) via enzyme inhibition. For instance, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid show TrmD inhibitory activity, validated through docking studies . Antitumor potential is linked to DHFR/TS enzyme inhibition in derivatives like 6-ethyl-5-iodothieno[2,3-d]pyrimidin-4-one .
Q. What safety protocols are recommended for handling this compound in the lab?
Use nitrile gloves (EN 374 compliance), flame-retardant lab coats, and fume hoods. Inspect gloves for defects before use, and dispose of contaminated materials per hazardous waste regulations. Respiratory protection (N95 masks) is advised for aerosol-prone steps .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions optimize functionalization of this compound?
Pd-catalyzed C–C/C–N couplings enable regioselective introduction of substituents. For example, Sonogashira coupling of 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4-one with alkynes yields 6-[3-(4-methylpiperazin-1-yl)prop-1-yn-1-yl] derivatives (yield: 72–89%) . Optimize using Pd(PPh₃)₄, CuI, and DMF at 80°C.
Q. How do electronic and steric effects of substituents influence bioactivity in thieno[3,2-d]pyrimidine derivatives?
Electron-withdrawing groups (e.g., Cl, CF₃) at position 4 enhance kinase inhibition (IC₅₀: <100 nM) by increasing electrophilicity. Conversely, bulky groups (e.g., tert-butyl) at position 2 reduce membrane permeability, lowering antimicrobial efficacy . Quantitative SAR studies using Hammett constants (σ) correlate substituent polarity with IC₅₀ values.
Q. What strategies resolve contradictions in reported antimicrobial activity data for thieno[3,2-d]pyrimidine derivatives?
Discrepancies arise from strain variability (e.g., clinical vs. standard S. aureus strains) and assay conditions (broth microdilution vs. agar diffusion). Normalize data using internal controls (e.g., ciprofloxacin) and report MICs with 95% confidence intervals .
Q. How can unexpected byproducts (e.g., thieno[3,4-b]pyridines) be minimized during cyclization?
Unintended cyclization to thieno[3,4-b]pyridines occurs with β-keto amides under basic conditions. Use desiccants (CaCl₂) and aprotic solvents (toluene) to favor pyrimidinone formation. For example, heating β-keto amides with pyrrolidine in toluene yields thieno[3,2-d]pyrimidine-2,4-diones (purity >95%) .
Q. What computational methods predict binding modes of this compound to protein targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) validate interactions with MCHR1 or DHFR. Key residues (e.g., Arg111 in MCHR1) form hydrogen bonds with the thiol group. MM-PBSA calculations estimate binding free energies (ΔG: −8.5 to −10.2 kcal/mol) .
Q. How are purification challenges addressed for polar thieno[3,2-d]pyrimidine derivatives?
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves polar impurities. For example, 6-methylthieno[2,3-d]pyrimidine-4-thiol (97% purity) is isolated using gradient elution (20–80% MeCN over 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
